4-Hydroxy-6-methylquinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-6-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It appears as a light cream powder .
Molecular Structure Analysis
The molecular weight of 4-Hydroxy-6-methylquinoline-3-carboxylic acid is 203.19 . The SMILES string representation of the molecule isOC1=C(C=C(C)C=C2)C2=NC=C1C(O)=O
. Physical And Chemical Properties Analysis
The compound has a melting point of 272-278 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 381.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Mass Spectrometric Study of Bisubstituted Isoquinolines
In a mass spectrometric study of bisubstituted isoquinolines, which have potential as prolylhydroxylase inhibitor drug candidates, researchers observed favored gas-phase formations of carboxylic acids after collisional activation. This included the study of compounds structurally related to 4-hydroxy-6-methylquinoline-3-carboxylic acid, providing insights into their behavior under mass spectrometric conditions and aiding in the characterization of related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Photoluminescence and Semiconductor Properties
A zinc complex incorporating a structure similar to 4-hydroxy-6-methylquinoline-3-carboxylic acid was synthesized and analyzed. This complex exhibited blue emission in the solid-state photoluminescence spectrum, attributed to ligand-to-metal charge transfer. The study provides insights into the photoluminescence and semiconductor properties of materials incorporating quinoline carboxylic acids, expanding the understanding of their potential applications in photonic and electronic devices (Yi et al., 2019).
Synthesis of Quinoline Derivatives
A two-step synthesis method for derivatives of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, closely related to 4-hydroxy-6-methylquinoline-3-carboxylic acid, has been developed. This method starts from commercially available 2-aminobenzoic acids. The synthesized arylquinolines are significant in projects involving HIV integrase, demonstrating the role of these compounds in medicinal chemistry (Jentsch et al., 2018).
Supramolecular Frameworks in Organic Acid-Base Adducts
Research on 2-methylquinoline, similar to 4-hydroxy-6-methylquinoline-3-carboxylic acid, interacting with various carboxylic acids led to the formation of multicomponent acid-base adducts. These studies enhance understanding of the binding behavior of quinoline derivatives with carboxylic acids, contributing to the development of new materials with potential applications in molecular recognition and supramolecular chemistry (Jin et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHYBSDKDMRZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291679 | |
Record name | 4-hydroxy-6-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methylquinoline-3-carboxylic acid | |
CAS RN |
35973-18-3 | |
Record name | 35973-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-6-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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